Boc-D-Asp-OMe
Overview
Description
Boc-D-Asp-OMe, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group protecting the amino group and a methoxy group esterifying the carboxyl group.
Mechanism of Action
Target of Action
Boc-D-Asp-OMe, also known as N-Boc-D-aspartic acid 1-methyl ester, is an aspartic acid derivative . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Analysis
Cellular Effects
Amino acids and their derivatives, including Boc-D-Asp-OMe, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an aspartic acid derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Asp-OMe typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected aspartic acid.
Esterification of the Carboxyl Group: The Boc-protected aspartic acid is then treated with methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis equipment are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Asp-OMe undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed:
Hydrolysis: Produces Boc-D-aspartic acid.
Deprotection: Yields D-aspartic acid methyl ester.
Coupling Reactions: Forms peptide chains with this compound as a building block.
Scientific Research Applications
Boc-D-Asp-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Boc-L-Aspartic Acid 4-Methyl Ester: Similar in structure but with the L-configuration.
Fmoc-D-Asp-OMe: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Boc-D-Asp(OBzl)-OMe: Has a benzyl ester instead of a methyl ester.
Uniqueness: Boc-D-Asp-OMe is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and coupling reactions. This makes it highly valuable in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137130-65-5 | |
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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